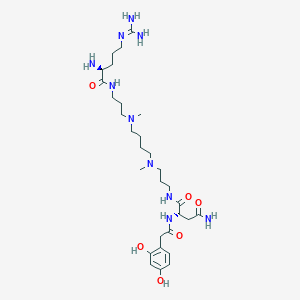
N,N-Dimethylbenzylamin
Übersicht
Beschreibung
N,N-Dimethylbenzylamine: is an organic compound with the chemical formula C₆H₅CH₂N(CH₃)₂ . It is a colorless liquid that is commonly used as a reagent in organic synthesis and serves as a catalyst in the production of polyurethane foams and epoxy resins . This compound is also known for its role in various industrial applications due to its basicity and nucleophilicity.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: N,N-Dimethylbenzylamine is used as a catalyst in the synthesis of polyurethane foams and epoxy resins.
Organic Synthesis: It serves as a reagent in various organic reactions, including the synthesis of complex molecules.
Biology:
Biodegradation Studies: The compound is studied for its biodegradation by microorganisms, which is important for environmental assessments.
Medicine:
Pharmaceuticals: N,N-Dimethylbenzylamine is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry:
Wirkmechanismus
Target of Action
N,N-Dimethylbenzylamine (DMBA) is an organic compound with the formula C₆H₅CH₂N(CH₃)₂ . The molecule consists of a benzyl group, C₆H₅CH₂, attached to a dimethylamino functional group . It primarily targets the formation of polyurethane foams and epoxy resins .
Mode of Action
DMBA acts as a catalyst in the synthesis of polyurethane foams and epoxy resins . It undergoes directed ortho metalation with butyl lithium . The amine is basic and undergoes quaternization with alkyl halides (e.g., hexyl bromide) to give quaternary ammonium salts . These salts are useful phase transfer catalysts .
Biochemical Pathways
It’s known that dmba plays a crucial role in the synthesis of polyurethane foams and epoxy resins
Pharmacokinetics
It’s known that dmba is a colorless liquid that is soluble in water . It has a density of 0.91 g/cm³ at 20 °C, a melting point of -75 °C, and a boiling point of 180 to 183 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The primary result of DMBA’s action is the formation of polyurethane foams and epoxy resins . It acts as a catalyst in these processes, enhancing the reaction rate and efficiency
Action Environment
The action of DMBA can be influenced by various environmental factors. For instance, its solubility in water and its boiling and melting points suggest that temperature and solvent environment can impact its efficacy and stability . Furthermore, its use as a catalyst in industrial settings suggests that it may interact with other chemicals and compounds, which could also influence its action .
Biochemische Analyse
Biochemical Properties
N,N-Dimethylbenzylamine plays a crucial role in the production of epoxy resins. It acts as a curing agent, promoting the cross-linking reaction and resulting in high strength, chemical resistance, and thermal stability of epoxy resins .
Molecular Mechanism
The molecular mechanism of N,N-Dimethylbenzylamine’s action is largely related to its role as a curing agent in epoxy resin production. It promotes the cross-linking reaction between epoxy monomers and hardeners, resulting in the formation of a three-dimensional network structure .
Temporal Effects in Laboratory Settings
It is known that it can accelerate the curing process, significantly reducing the processing time required for epoxy resin production .
Dosage Effects in Animal Models
The effects of N,N-Dimethylbenzylamine at different dosages in animal models have not been extensively studied. It is known to pose risks to human health and the environment, requiring proper safety precautions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Eschweiler-Clarke Reaction: This method involves the methylation of benzylamine using formic acid and formaldehyde.
Nucleophilic Substitution: Benzyl chloride reacts with dimethylamine in the presence of a base to form N,N-Dimethylbenzylamine.
Industrial Production Methods:
Catalytic Hydrogenation: Benzylamine is subjected to catalytic hydrogenation in the presence of a methylating agent such as methanol.
Transition Metal Catalysis: The use of transition metal catalysts, such as iridium or molybdenum compounds, facilitates the methylation of benzylamine to produce N,N-Dimethylbenzylamine.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,N-Dimethylbenzylamine can undergo oxidation to form benzaldehyde and dimethylamine.
Reduction: The compound can be reduced to benzylamine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Benzaldehyde, dimethylamine.
Reduction: Benzylamine.
Substitution: Quaternary ammonium salts.
Vergleich Mit ähnlichen Verbindungen
N-Methylbenzylamine: Similar structure but with only one methyl group attached to the nitrogen atom.
N,N-Dimethylcyclohexylamine: Similar in terms of dimethyl substitution but with a cyclohexyl group instead of a benzyl group.
N,N-Dimethylhexylamine: Similar dimethyl substitution but with a hexyl group.
Uniqueness: N,N-Dimethylbenzylamine is unique due to its benzyl group, which imparts specific reactivity and steric properties. This makes it particularly effective as a catalyst in the synthesis of polyurethane foams and epoxy resins, where the aromatic ring can participate in π-π interactions and stabilize transition states .
Eigenschaften
IUPAC Name |
N,N-dimethyl-1-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-10(2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBDWLFCJWSEKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N, Array | |
| Record name | BENZYLDIMETHYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2604 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BENZYLDIMETHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1340 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1875-92-9 (hydrochloride) | |
| Record name | N,N-Dimethylbenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8021854 | |
| Record name | N,N-Dimethylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzyldimethylamine appears as a colorless to light yellow liquid with an aromatic odor. Slightly less dense than water and slightly soluble in water. Corrosive to skin, eyes and mucous membranes. Slightly toxic by ingestion, skin absorption and inhalation. Used in the manufacture of adhesives and other chemicals., Liquid, Clear to yellow liquid with a strong odor; [NJ-HSFS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
| Record name | BENZYLDIMETHYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2604 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzenemethanamine, N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Benzyl dimethylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1381 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BENZYLDIMETHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1340 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
357.8 °F at 760 mmHg (USCG, 1999), 180 °C | |
| Record name | BENZYLDIMETHYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2604 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BENZYLDIMETHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1340 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
140 °F, 57 °C o.c. | |
| Record name | N-Benzyl dimethylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1381 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BENZYLDIMETHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1340 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water, g/100ml: 1.2 (moderate) | |
| Record name | BENZYLDIMETHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1340 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.915 at 50 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.9 | |
| Record name | BENZYLDIMETHYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2604 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BENZYLDIMETHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1340 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.58 [mmHg] | |
| Record name | N-Benzyl dimethylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1381 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
103-83-3, 28262-13-7 | |
| Record name | BENZYLDIMETHYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2604 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N,N-Dimethylbenzylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethylbenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028262137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-DIMETHYLBENZYLAMINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5342 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanamine, N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Dimethylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyldimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.863 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIMETHYLBENZYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYP7AXQ1YJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BENZYLDIMETHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1340 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-103 °F (USCG, 1999), -75 °C | |
| Record name | BENZYLDIMETHYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2604 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BENZYLDIMETHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1340 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and structure of N,N-Dimethylbenzylamine?
A1: N,N-Dimethylbenzylamine has the molecular formula C9H13N and a molecular weight of 135.21 g/mol. Its structure consists of a benzene ring attached to a methylene group (-CH2-), which is further bonded to a dimethylamino group (-N(CH3)2).
Q2: What spectroscopic data is available for characterizing N,N-Dimethylbenzylamine?
A2: N,N-Dimethylbenzylamine can be characterized using various spectroscopic techniques, including:* NMR Spectroscopy (1H and 13C): Provides information about the compound's structure and conformation. [] * IR Spectroscopy: Reveals characteristic vibrational frequencies of functional groups, such as C-H, N-H, and C-N bonds. []* Mass Spectrometry: Determines the molecular weight and fragmentation pattern, aiding in structural elucidation. []
Q3: How does the presence of the dimethylamino group influence the reactivity of N,N-Dimethylbenzylamine?
A3: The dimethylamino group significantly impacts the reactivity of N,N-Dimethylbenzylamine in several ways:* Electron-donating effect: Increases electron density on the aromatic ring, making it more susceptible to electrophilic attack. This effect plays a crucial role in reactions like ortho-lithiation and electrophilic aromatic substitution. [, ]* Coordination to metals: Acts as a Lewis base, forming complexes with various transition metals. This property makes N,N-Dimethylbenzylamine a useful ligand in organometallic chemistry and catalysis. [, , , ]* Formation of reactive intermediates: Can be oxidized to form N-oxides or participate in radical reactions, leading to the formation of new C-C bonds. [, , , , ]
Q4: How is N,N-Dimethylbenzylamine utilized in cyclometallation reactions?
A4: N,N-Dimethylbenzylamine readily undergoes cyclometallation reactions with transition metals like palladium, forming stable palladacycles. These reactions typically involve C-H activation at the ortho position of the aromatic ring, facilitated by the coordinating dimethylamino group. The resulting palladacycles are valuable catalysts for various organic transformations, including the Heck-Mizoroki reaction. [, , , ]
Q5: Can you describe the role of N,N-Dimethylbenzylamine as a catalyst in organic synthesis?
A5: N,N-Dimethylbenzylamine can act as an organocatalyst, promoting reactions through non-covalent interactions. For example, it effectively catalyzes the synthesis of dihydropyrano[3,2-c]chromenes through a one-pot, three-component reaction. This reaction proceeds via a Knoevenagel-Michael-Thorpe-Ziegler cascade, demonstrating the utility of N,N-Dimethylbenzylamine in constructing complex heterocyclic frameworks. []
Q6: How does protonation affect the reactivity of N,N-Dimethylbenzylamine in hydrogen atom transfer (HAT) reactions?
A6: Protonation of the dimethylamino group in N,N-Dimethylbenzylamine significantly deactivates the benzylic C-H bonds α to the nitrogen towards HAT reactions. This deactivation is evident in reactions with the phthalimide N-oxyl radical (PINO), where protonation leads to a 104-107 fold decrease in the HAT rate constants. This phenomenon allows for selective functionalization of the less activated benzylic C-H bonds para to the -CH2N(CH3)2 group in aerobic oxidation reactions catalyzed by N-hydroxyphthalimide. []
Q7: What computational methods are used to study the reactivity of N,N-Dimethylbenzylamine?
A7: Various computational methods, primarily based on Density Functional Theory (DFT), are employed to study the reactivity of N,N-Dimethylbenzylamine and its derivatives. These methods help in:* Mechanism elucidation: Investigating reaction pathways, transition states, and intermediates. For instance, DFT calculations have been used to study the mechanism of the cyclopalladation reaction of N,N-Dimethylbenzylamine with palladium acetate. []* Understanding substituent effects: Predicting the impact of different substituents on the reactivity and properties of N,N-Dimethylbenzylamine derivatives. This is exemplified in studies exploring the effect of electron-donating and electron-withdrawing groups on the reduction of hydrogen peroxide by N,N-dimethylbenzylamine-2-selenol analogues. []* QSAR Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the activity and properties of N,N-Dimethylbenzylamine derivatives based on their molecular structure. []
Q8: What are the potential applications of N,N-Dimethylbenzylamine and its derivatives?
A9: N,N-Dimethylbenzylamine and its derivatives exhibit potential in diverse fields:* Catalysis: As ligands in metal complexes for catalyzing various organic reactions, including cross-coupling reactions and olefin polymerization. [, , , ]* Pharmaceuticals: As building blocks for synthesizing pharmaceuticals and biologically active compounds. [, ]* Materials science: As precursors for synthesizing polymers, fluorescent materials, and other advanced materials. [, ]* Organic Synthesis: As a reagent in various organic transformations, including ortho-functionalization reactions and the synthesis of heterocyclic compounds. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















